

N-9-Methoxynonyldeoxynojirimycin: A Technical Guide to a Broad-Spectrum Glycosidase Inhibitor

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Compound of Interest

Compound Name: N-9-Methoxynonyldeoxynojirimycin

Cat. No.: B1681059

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Abstract

N-9-Methoxynonyldeoxynojirimycin, also known as UV-4B or MON-DNJ, is a synthetic iminosugar that acts as a potent inhibitor of host-based α -glucosidases. This technical guide provides an in-depth overview of its mechanism of action, therapeutic potential as a broad-spectrum antiviral agent, and available experimental data. The document includes a compilation of quantitative data, detailed experimental protocols for relevant assays, and visualizations of key pathways and workflows to support further research and development efforts.

Introduction

N-9-Methoxynonyldeoxynojirimycin (UV-4B) is a derivative of 1-deoxynojirimycin (DNJ), an iminosugar naturally found in mulberry leaves.^[1] As a member of the iminosugar class of compounds, UV-4B is a structural mimic of monosaccharides, enabling it to competitively inhibit the activity of specific glycosidases. Its primary mechanism of action involves the inhibition of endoplasmic reticulum (ER) resident α -glucosidases I and II.^{[1][2][3][4]} These host enzymes are critical for the proper folding of viral glycoproteins, a process essential for the assembly and maturation of many enveloped viruses. By targeting a host-based pathway, UV-4B presents a

high barrier to the development of viral resistance.[1][4] This characteristic, combined with its broad-spectrum antiviral activity against viruses such as dengue, influenza, and filoviruses, makes UV-4B a promising candidate for further drug development.[1][2][3][5]

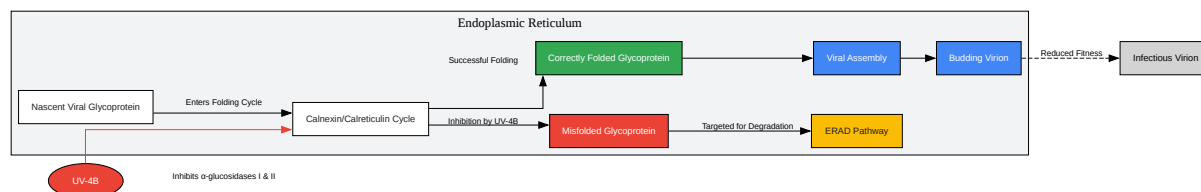
Mechanism of Action

The antiviral activity of **N-9-Methoxynonyldeoxynojirimycin** stems from its ability to competitively inhibit the host's ER α -glucosidases I and II.[4] These enzymes are responsible for the sequential trimming of the three terminal glucose residues from N-linked glycans attached to newly synthesized glycoproteins. This deglucosylation process is a critical step in the calnexin/calreticulin cycle, a major chaperone system in the ER that ensures the correct folding of these proteins.

By inhibiting α -glucosidases I and II, UV-4B prevents the removal of glucose residues, leading to the accumulation of misfolded viral glycoproteins.[2][4] These improperly folded proteins are retained in the ER and are ultimately targeted for degradation by the ER-associated degradation (ERAD) pathway. The disruption of glycoprotein folding has several downstream consequences for the viral life cycle, including:

- Impaired assembly of new virions.
- Reduced secretion of viral particles.
- Decreased fitness and infectivity of the progeny virions that are released.[3]

The following diagram illustrates the proposed mechanism of action of **N-9-Methoxynonyldeoxynojirimycin**.



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Caption: Proposed mechanism of action of **N-9-Methoxynonyldeoxynojirimycin** (UV-4B).

Quantitative Data

In Vitro Antiviral Activity

While specific IC₅₀ values for **N-9-Methoxynonyldeoxynojirimycin** against purified α -glucosidase I and II are not readily available in the public domain, its antiviral efficacy has been demonstrated in various cell-based assays. The effective concentration (EC₅₀) required to inhibit viral replication by 50% has been determined for several viruses.

Table 1: In Vitro Antiviral Activity of **N-9-Methoxynonyldeoxynojirimycin** (UV-4B)

| Virus | Cell Line | EC50 (μM) | Reference |
|---------------------------|--|------------|-----------|
| SARS-CoV-2 (Wild Type) | ACE2-A549 (Human Lung) | 2.694 | [6] |
| SARS-CoV-2 (Wild Type) | Caco-2 (Human Colon) | 2.489 | [6] |
| SARS-CoV-2 (Beta Variant) | ACE2-A549 (Human Lung) | 4.369 | [6] |
| SARS-CoV-2 (Beta Variant) | Caco-2 (Human Colon) | 6.816 | [6] |
| Dengue Virus (DENV 1-4) | Multiple | Potent | [1][3] |
| Influenza A and B | Primary Human Bronchial Epithelial Cells | 82 to >500 | [4] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of UV-4B in protecting against lethal viral challenges.

Table 2: In Vivo Efficacy of **N-9-Methoxynonyldeoxynojirimycin** (UV-4B) in Mouse Models

| Virus Challenge | Outcome | Reference |
|--|--|-----------|
| Dengue Virus (DENV) | Dose-dependent protection from lethal infection, reduced viral titer, decreased cytokine levels. | [1] |
| Influenza A (H1N1, oseltamivir-sensitive & -resistant) | Protection against lethal infection. | [4] |
| Influenza A (H3N2) | Protection against lethal infection. | [1] |
| Influenza B | Protection against lethal infection. | [1][4] |

Human Pharmacokinetics

A Phase 1a clinical trial in healthy human subjects provided key pharmacokinetic data for single oral doses of UV-4B.

Table 3: Summary of Key Pharmacokinetic Parameters of UV-4 in Healthy Human Subjects

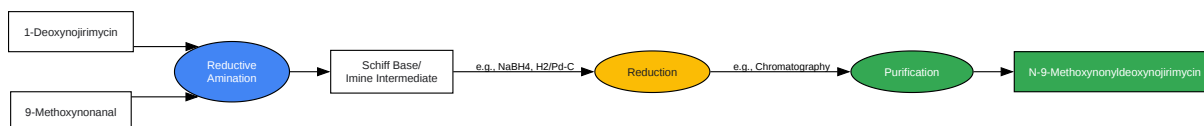
| Parameter | Value Range (across doses of 3-1000 mg) |
|--|---|
| Median Time to Maximum Plasma Concentration (Tmax) | 0.5 - 1 hour |
| Exposure (AUC) | Increased approximately in proportion with dose |

Experimental Protocols

Synthesis of N-9-Methoxynonyldeoxynojirimycin

A detailed, step-by-step protocol for the synthesis of **N-9-Methoxynonyldeoxynojirimycin** is not publicly available. However, the general synthesis of N-alkylated deoxynojirimycin derivatives involves the reductive amination of 1-deoxynojirimycin with the corresponding aldehyde.

The following workflow outlines the general synthetic strategy.



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Caption: General synthetic workflow for N-alkylated deoxynojirimycin derivatives.

Alpha-Glucosidase Inhibitory Assay

The following protocol is a general method for determining the in vitro α -glucosidase inhibitory activity of a compound, which can be adapted for **N-9-Methoxynonyldeoxynojirimycin**. This assay utilizes p-nitrophenyl- α -D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by α -glucosidase to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.^{[7][8]}

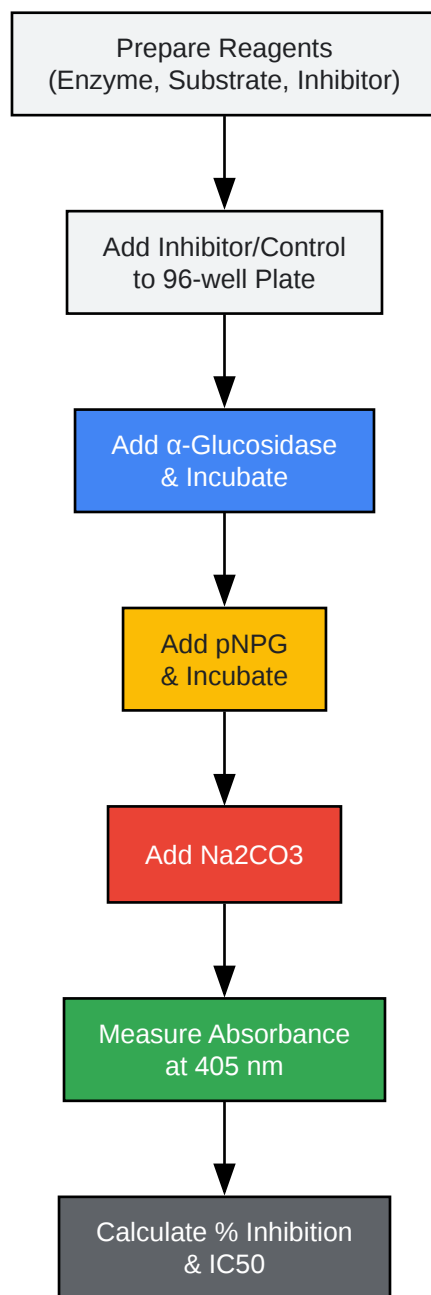
Materials:

- α -Glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl- α -D-glucopyranoside (pNPG)
- Phosphate buffer (e.g., 0.1 M, pH 6.8)
- **N-9-Methoxynonyldeoxynojirimycin** (test inhibitor)
- Acarbose (positive control)
- Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of α -glucosidase in phosphate buffer.
 - Prepare a stock solution of pNPG in phosphate buffer.
 - Prepare serial dilutions of **N-9-Methoxynonyldeoxynojirimycin** and acarbose in phosphate buffer to obtain a range of concentrations for IC50 determination.
- Assay Protocol:
 - In a 96-well microplate, add a specific volume of the test inhibitor or control solution to the respective wells.
 - Add the α -glucosidase solution to each well and incubate at 37°C for a defined period (e.g., 10 minutes).
 - Initiate the enzymatic reaction by adding the pNPG solution to each well.
 - Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).
 - Stop the reaction by adding the sodium carbonate solution.
 - Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
- Data Analysis:
 - The percentage of α -glucosidase inhibition is calculated using the following formula: % Inhibition = $[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$
 - The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the workflow for the α -glucosidase inhibitory assay.



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Caption: Workflow for the α -glucosidase inhibitory assay.

Conclusion

N-9-Methoxynonyldeoxynojirimycin (UV-4B) is a promising broad-spectrum antiviral candidate with a well-defined mechanism of action targeting host α -glucosidases. Its efficacy

against a range of clinically relevant viruses, coupled with a high barrier to resistance, underscores its potential for further development as a therapeutic agent. This technical guide provides a comprehensive summary of the current knowledge on UV-4B, including its mechanism, available quantitative data, and relevant experimental protocols, to serve as a valuable resource for the scientific and drug development communities. Further research is warranted to fully elucidate its enzyme kinetics and to develop a scalable synthetic process.

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